REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[C:10]([Cl:11])=[CH:9][CH:8]=[C:7]([N+:12]([O-])=[O:13])[C:4]=1[CH2:5][NH2:6].[Sn:15](Cl)(Cl)([Cl:17])[Cl:16]>Cl>[OH2:13].[OH2:13].[Sn:15]([Cl:17])[Cl:16].[NH2:12][C:7]1[CH:8]=[CH:9][C:10]([Cl:11])=[C:3]([Cl:2])[C:4]=1[CH2:5][NH2:6] |f:0.1,4.5.6|
|
Name
|
|
Quantity
|
4.7 L
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.631 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC1=C(CN)C(=CC=C1Cl)[N+](=O)[O-]
|
Name
|
|
Quantity
|
9.5 L
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
tin chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
42.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 2 hours at 40-45° C. in a warm water bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to maintain the reaction temperature below 45° C
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice/methanol bath to −5° C
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
ADDITION
|
Details
|
Sodium hydroxide (50% aqueous solution) was added until pH >12
|
Type
|
CUSTOM
|
Details
|
the organic layer was removed
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with methylene chloride (2×6 L)
|
Type
|
WASH
|
Details
|
the combined organic layers washed with water (6 L portions) until pH=7-8
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layers were dried over magnesium sulfate (500 g) and charcoal (200 g) for 16 hours
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to an oil
|
Type
|
CUSTOM
|
Details
|
crystallized from isopropanol at −20° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
O.O.[Sn](Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.131 g |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(CN)C(=C(C=C1)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[C:10]([Cl:11])=[CH:9][CH:8]=[C:7]([N+:12]([O-])=[O:13])[C:4]=1[CH2:5][NH2:6].[Sn:15](Cl)(Cl)([Cl:17])[Cl:16]>Cl>[OH2:13].[OH2:13].[Sn:15]([Cl:17])[Cl:16].[NH2:12][C:7]1[CH:8]=[CH:9][C:10]([Cl:11])=[C:3]([Cl:2])[C:4]=1[CH2:5][NH2:6] |f:0.1,4.5.6|
|
Name
|
|
Quantity
|
4.7 L
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.631 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC1=C(CN)C(=CC=C1Cl)[N+](=O)[O-]
|
Name
|
|
Quantity
|
9.5 L
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
tin chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
42.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 2 hours at 40-45° C. in a warm water bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to maintain the reaction temperature below 45° C
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice/methanol bath to −5° C
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
ADDITION
|
Details
|
Sodium hydroxide (50% aqueous solution) was added until pH >12
|
Type
|
CUSTOM
|
Details
|
the organic layer was removed
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with methylene chloride (2×6 L)
|
Type
|
WASH
|
Details
|
the combined organic layers washed with water (6 L portions) until pH=7-8
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layers were dried over magnesium sulfate (500 g) and charcoal (200 g) for 16 hours
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to an oil
|
Type
|
CUSTOM
|
Details
|
crystallized from isopropanol at −20° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
O.O.[Sn](Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.131 g |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(CN)C(=C(C=C1)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |